N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylfuran-3-carbohydrazide
Overview
Description
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylfuran-3-carbohydrazide is a useful research compound. Its molecular formula is C14H10BrN3O3 and its molecular weight is 348.15 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide is 346.99055 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, a specific derivative showed potent inhibitory effects against murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells, suggesting potential applications in cancer treatment. The mechanism of action includes induction of apoptosis at submicromolar ranges (Katiyar et al., 2015).
Cardioprotective Activity
Studies indicate the cardioprotective effect of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives. They have shown a significant dose-dependent decrease in elevated cardiotoxic biomarkers and an increase in antioxidant enzymes in heart tissue, highlighting their potential in protecting against doxorubicin-induced cardiotoxicity (Tabassum et al., 2014).
Antibacterial and Antiviral Activities
These compounds have been synthesized and screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities. The research suggests a broad spectrum of potential applications in treating various microbial infections (Sen Gupta & Rastogi, 1986).
Apoptosis Induction
Substituted derivatives of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide have been identified as potent inducers of apoptosis in various cancer cell lines. They function as inhibitors of tubulin polymerization, which is a key mechanism in their anticancer activity (Sirisoma et al., 2009).
Anti-Inflammatory and Analgesic Activities
Research on novel oxadiazolyl-2-oxoindolinylidene propane hydrazides, which are amide tethered hybrids of indole and oxadiazole, has shown significant anti-inflammatory and analgesic activities. These compounds present a potential therapeutic application for treating inflammation and pain-related conditions (Kerzare et al., 2016).
Imaging Cancer Tyrosine Kinase
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide derivatives have been used in the development of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, which could aid in the diagnosis and monitoring of cancer (Wang et al., 2005).
Antimicrobial and Anticancer Evaluation
These compounds have been synthesized and characterized for their antimicrobial and anticancer potentials. Some derivatives have shown promising results in inhibiting the growth of various microbes and cancer cells, indicating their therapeutic potential in both antimicrobial and anticancer treatments (Kumar et al., 2015).
Anxiolytic Activity
Derivatives of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methyl-3-furohydrazide have been predicted and experimentally confirmed to have anxiolytic effects. This suggests their potential use in treating anxiety disorders (Lutsenko et al., 2013).
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c1-7-9(4-5-21-7)13(19)18-17-12-10-6-8(15)2-3-11(10)16-14(12)20/h2-6,16,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGCMHVKLNTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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